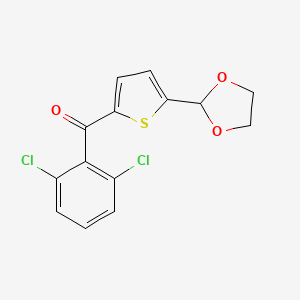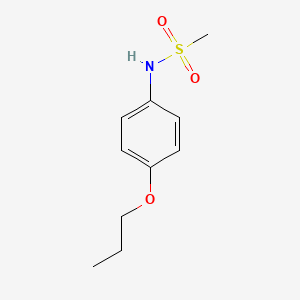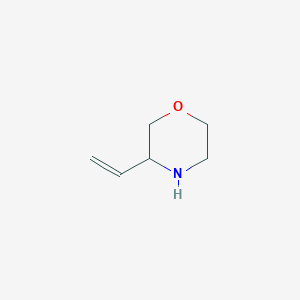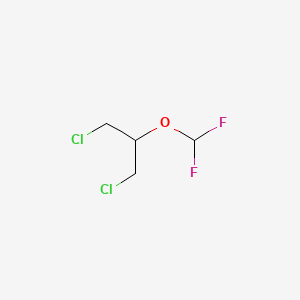
2-(2,6-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene, referred to as 2,6-DCBT, is a thiophene-based compound that has been studied for its potential applications in scientific research. The compound has been found to exhibit a wide range of properties, such as its ability to act as an antioxidant, and its potential to act as a photosensitizer.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(2,6-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene' involves the reaction of 2,6-dichlorobenzoyl chloride with 1,3-dioxolane followed by the reaction of the resulting intermediate with 2-thienylmagnesium bromide.
Starting Materials
2,6-dichlorobenzoyl chloride, 1,3-dioxolane, magnesium, bromine, thiophene
Reaction
Preparation of 2-thienylmagnesium bromide by reacting magnesium with bromine in dry ether solvent.
Reaction of 2,6-dichlorobenzoyl chloride with 1,3-dioxolane in the presence of a base such as triethylamine to form the intermediate 2-(2,6-dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene.
Addition of the intermediate to the 2-thienylmagnesium bromide solution to form the final product 2-(2,6-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene.
Mechanism Of Action
2,6-DCBT is believed to act as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). The compound is also believed to act as a photosensitizer, absorbing light energy and converting it into chemical energy. This chemical energy is then used to initiate chemical reactions that lead to the formation of reactive oxygen species.
Biochemical And Physiological Effects
2,6-DCBT has been found to exhibit a wide range of biochemical and physiological effects. The compound has been found to inhibit the growth of bacteria and fungi, as well as to reduce inflammation. In addition, 2,6-DCBT has been found to exhibit anti-cancer activity, and to have potential applications in the treatment of neurological disorders.
Advantages And Limitations For Lab Experiments
2,6-DCBT has several advantages for use in laboratory experiments. The compound is relatively stable, and can be synthesized in high yields. In addition, 2,6-DCBT is non-toxic and has a low cost. However, the compound is sensitive to light and air, and can be degraded by UV radiation.
Future Directions
The potential applications of 2,6-DCBT are numerous, and there is much research that is still needed to fully understand the compound's properties and potential applications. Possible future directions for research include the development of new synthesis methods, further exploration of the compound's biochemical and physiological effects, and the development of new applications for the compound, such as drug delivery and cancer therapy. In addition, further research is needed to explore the compound's potential as a photosensitizer, as well as its potential to act as an antioxidant.
Scientific Research Applications
2,6-DCBT has been studied for its potential applications in scientific research, particularly in the fields of photochemistry and photobiology. The compound has been found to exhibit a wide range of properties, such as its ability to act as an antioxidant and its potential to act as a photosensitizer. In addition, 2,6-DCBT has been found to have potential applications in the fields of drug delivery, bioimaging, and cancer therapy.
properties
IUPAC Name |
(2,6-dichlorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3S/c15-8-2-1-3-9(16)12(8)13(17)10-4-5-11(20-10)14-18-6-7-19-14/h1-5,14H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCBJHNTXYUCOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=C(C=CC=C3Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641970 |
Source


|
| Record name | (2,6-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene | |
CAS RN |
898778-92-2 |
Source


|
| Record name | (2,6-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chlorobenzo[d]oxazole](/img/structure/B1359311.png)
![3-[3-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1359313.png)









